molecular formula C16H16N2O3 B10924071 (2Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10924071
M. Wt: 284.31 g/mol
InChI Key: IOXQOHDCFSHLPY-HYXAFXHYSA-N
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Description

(Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: is an organic compound that features a benzodioxin ring and a pyrazole ring connected by a propenone linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling of the Rings: The final step involves coupling the benzodioxin and pyrazole rings through a propenone linker, often using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propenone linker or the benzodioxin ring.

    Reduction: Reduction reactions could target the carbonyl group in the propenone linker.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with similar structures are often explored as catalysts in organic reactions.

    Materials Science: The unique electronic properties of the benzodioxin and pyrazole rings make them candidates for use in organic electronics.

Biology and Medicine

    Pharmacology: Such compounds are studied for their potential as therapeutic agents, particularly for their anti-inflammatory, antimicrobial, or anticancer activities.

    Biochemistry: They may be used as probes to study biological pathways and molecular interactions.

Industry

    Cosmetics: Possible use as active ingredients in skincare products.

Mechanism of Action

The mechanism of action for (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE would depend on its specific application. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but lacks the dimethyl groups on the pyrazole ring.

    (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1,3-DIMETHYL-1H-IMIDAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The presence of the dimethyl groups on the pyrazole ring and the specific configuration of the propenone linker may confer unique electronic properties and biological activities to (Z)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C16H16N2O3/c1-11-13(10-18(2)17-11)3-5-14(19)12-4-6-15-16(9-12)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3/b5-3-

InChI Key

IOXQOHDCFSHLPY-HYXAFXHYSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C\C(=O)C2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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